molecular formula C10H8N2O4S B1482382 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2098093-87-7

1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482382
CAS No.: 2098093-87-7
M. Wt: 252.25 g/mol
InChI Key: RHAJZILWKOHMSA-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a sophisticated bifunctional organic compound that serves as a key synthetic intermediate in medicinal chemistry and agrochemical research. Its molecular structure incorporates a pyrazole ring—a privileged scaffold in drug discovery noted for its diverse pharmacological potential—which is functionalized at the N1-position with a carboxymethyl group and at the C3-position with a thiophene ring . The presence of both a thiophene heterocycle and multiple carboxylic acid functional groups on a pyrazole core makes this compound a particularly valuable scaffold for constructing more complex, biologically active molecules . The primary research value of this compound lies in its application as a versatile building block for the synthesis of novel molecules with potential anti-inflammatory and antimicrobial properties. Scientific literature indicates that pyrazolyl-thiazole carboxylic acids and related structures have demonstrated significant activity as dual-acting anti-inflammatory–antimicrobial agents . Furthermore, the thiophene-substituted pyrazole core is a structural motif found in commercially successful active ingredients, such as the fungicide Penthiopyrad, highlighting the real-world relevance of this chemical class in developing crop protection agents . This chemical is offered for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this bifunctional intermediate to explore structure-activity relationships, develop new synthetic methodologies, and create novel compounds for screening against various biological targets.

Properties

IUPAC Name

1-(carboxymethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-8(14)5-12-4-6(10(15)16)9(11-12)7-2-1-3-17-7/h1-4H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAJZILWKOHMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis

The synthesis of 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring followed by functionalization at the carboxymethyl and thiophenyl positions.

Structural Characteristics

The compound features a pyrazole core which is known for its ability to interact with various biological targets. The presence of carboxymethyl and thiophene groups enhances its solubility and potential bioactivity. The molecular formula is C9H8N2O4SC_9H_8N_2O_4S, with a molecular weight of approximately 232.24 g/mol.

Anticancer Activity

Recent studies have shown that derivatives of 1H-pyrazole, including our compound of interest, exhibit significant anticancer properties. The mechanisms of action often involve inhibition of key enzymes involved in cancer cell proliferation:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair, making it a target for anticancer drugs.
  • Antiproliferative Effects : In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23115.0Topoisomerase II inhibition
HepG220.5Apoptosis induction
A549 (Lung)18.7Cell cycle arrest

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains, including Gram-positive and Gram-negative bacteria. The results indicate moderate to strong activity, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Anticancer Study : A recent study assessed the efficacy of the compound on a panel of human cancer cell lines. It demonstrated significant cytotoxicity comparable to established chemotherapeutics like paclitaxel .
  • Antibacterial Evaluation : A series of experiments conducted on various bacterial strains revealed that the compound's structure allows it to disrupt bacterial cell membranes effectively, leading to cell death .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid 1-Cyanomethyl, 3-thiophen-2-yl C₁₀H₇N₃O₂S 233.25 Cyanomethyl group enhances lipophilicity; potential intermediate for further derivatization
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Thiazolyl, 5-CF₃ C₁₂H₆F₃N₃O₂S₂ 345.00 Thiazole and CF₃ groups improve metabolic stability; antimicrobial activity (MIC = 1.56 µg/mL)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1-Allyl, 3-amino C₇H₉N₃O₂ 167.16 Amino group enables hydrogen bonding; used in agrochemicals and pharmaceuticals
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1-Methoxyphenyl C₁₁H₁₀N₂O₃ 218.21 Methoxy group enhances solubility; safety data available for handling

Physicochemical Properties

  • Solubility : Carboxylic acid substituents (e.g., in and ) generally improve water solubility, but bulky groups like thiophene or trifluoromethyl may increase logP, reducing solubility .
  • Thermal Stability : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃ in ) exhibit higher melting points (>200°C) due to increased intermolecular interactions .

Preparation Methods

Regiocontrolled Synthesis Using Trichloromethyl Enones

A recent study (2023) reported a regioselective method to synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as key starting materials. This method is directly relevant to preparing pyrazoles with carboxymethyl groups.

Key features of this method:

  • Starting materials: Trichloromethyl enones are reacted with hydrazines.
  • Regioselectivity: The nature of the hydrazine controls whether the 1,3- or 1,5-substituted pyrazole is obtained.
    • Aryl hydrazine hydrochlorides favor 1,3-regioisomers.
    • Free hydrazines favor 1,5-regioisomers.
  • Yields: Moderate to excellent, ranging from 37% to 97% depending on substrates.
  • One-pot, three-component protocol: Efficient for preparing both regioisomers.
  • Structural confirmation: NMR and single-crystal X-ray diffraction analyses confirm substitution patterns.

This approach allows for the selective introduction of the carboxymethyl group at the 1-position of the pyrazole ring, which is crucial for synthesizing 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

Parameter Details
Starting material Trichloromethyl enones
Key reagent Hydrazine (free or aryl hydrazine hydrochloride)
Regioisomer control Hydrazine type controls 1,3- vs 1,5-substitution
Reaction type One-pot three-component condensation
Yield range 37% - 97%
Product confirmation NMR, SCXRD

Stepwise Preparation via Alpha-Substituted Intermediates and Cyclization

A patented method for related pyrazole carboxylic acids (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) provides insights into preparation strategies applicable to 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

Method highlights:

  • Step 1: Substitution and Hydrolysis

    • Alpha, beta-unsaturated esters are reacted with acyl halides (e.g., 2,2-difluoroacetyl halide).
    • Reaction occurs at low temperature with acid-binding agents (triethylamine or diisopropylethylamine).
    • Followed by alkaline hydrolysis (NaOH or KOH) to form an alpha-substituted carboxylic acid intermediate.
  • Step 2: Condensation and Cyclization

    • The intermediate is reacted with methylhydrazine aqueous solution in the presence of catalysts (e.g., potassium iodide).
    • Low-temperature condensation followed by heating under reduced pressure induces cyclization to form the pyrazole ring.
    • Acidification precipitates the crude pyrazole carboxylic acid.
    • Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water) purifies the product.

Advantages:

  • High reaction yields (~75-76%).
  • High chemical purity (>99.5% after recrystallization).
  • Reduced isomer formation through optimized reaction conditions.
  • Simple operation with readily available raw materials.

Typical reaction conditions and reagents:

Step Reagents/Conditions
Substitution Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide, triethylamine, low temp
Hydrolysis Sodium or potassium hydroxide
Condensation Methylhydrazine aqueous solution, potassium iodide catalyst, -30 to 0 °C
Cyclization Heating at 50-120 °C under reduced pressure
Acidification 2 M HCl to pH 1-2
Recrystallization 35-65% alcohol-water solvent mixture, reflux then cooling

Comparative Data Table of Preparation Methods

Aspect Regiocontrolled Trichloromethyl Enone Method Stepwise Alpha-Substituted Intermediate Method
Starting materials Trichloromethyl enones, hydrazines Alpha,beta-unsaturated esters, acyl halides, methylhydrazine
Regioselectivity control Hydrazine type controls isomer formation Catalyst and reaction conditions minimize isomers
Reaction type One-pot, three-component Two-step: substitution/hydrolysis + condensation/cyclization
Yield range 37-97% ~75-76%
Purity after recrystallization High (confirmed by NMR, SCXRD) >99.5% (HPLC confirmed)
Reaction temperature Ambient to moderate heating Low temp (-30 to 0 °C) + heating (50-120 °C)
Solvent system Not specified in detail Organic solvents (dioxane, THF, DCM), alcohol-water mixtures
Catalyst Not specified Potassium iodide or sodium iodide
Applicability Suitable for various 1-substituted pyrazoles Demonstrated for difluoromethyl pyrazole acids, adaptable

Research Findings and Notes

  • The regioselective synthesis using trichloromethyl enones is versatile and allows for selective access to 1-substituted pyrazoles with carboxyalkyl groups, including carboxymethyl substituents, which is directly relevant for the target compound.

  • The stepwise method involving alpha-substituted intermediates and methylhydrazine cyclization is well-established for preparing pyrazole carboxylic acids with high purity and yield. Although demonstrated for difluoromethyl derivatives, the methodology is adaptable to thiophen-2-yl substituents by choosing appropriate starting esters and acyl halides.

  • Control of isomer formation is critical. The use of catalysts like potassium iodide and optimized reaction conditions reduces side products and improves the ratio of target isomers.

  • Recrystallization from alcohol-water mixtures is an effective purification step to achieve high chemical purity (>99.5%).

Q & A

Q. What are the established synthetic routes for 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, and what reaction conditions are critical?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole and thiophene derivatives. Key steps include:
  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or aldehydes under reflux conditions .
  • Step 2 : Functionalization of the pyrazole ring with a carboxymethyl group using alkylation or nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., K₂CO₃) .
  • Step 3 : Introduction of the thiophen-2-yl moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, employing palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–100°C) .
    Critical Conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are essential to avoid side reactions .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₁H₉N₂O₄S: theoretical 281.03) .
  • FT-IR : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer formation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling efficiency; ligand choice (e.g., SPhos vs. XPhos) impacts regioselectivity .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts in alkylation steps .
  • In-line Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically .
  • Case Study : A 15% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ in nucleophilic substitutions due to enhanced base strength .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Assay Standardization : Compare minimum inhibitory concentrations (MICs) under consistent conditions (e.g., pH 7.4, 37°C) to normalize data .
  • Purity Validation : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities .
  • Mechanistic Studies : Use molecular docking to evaluate binding affinity variations (e.g., thiophene interactions with bacterial vs. human targets) .

Q. What strategies stabilize the compound during long-term storage for bioactivity assays?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under vacuum to prevent hydrolysis of the carboxylic acid group .
  • Inert Atmosphere : Use argon-filled vials to mitigate oxidation of the thiophene ring .
  • Temperature Control : Maintain storage at –20°C; avoid freeze-thaw cycles to prevent dimerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

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